molecular formula C20H16ClF2N3O2 B2918058 N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide CAS No. 1021120-47-7

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide

Cat. No.: B2918058
CAS No.: 1021120-47-7
M. Wt: 403.81
InChI Key: SKDCQZHXUZJHGK-UHFFFAOYSA-N
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Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The molecule is further functionalized via a propyl linker to a 2,4-difluorobenzamide moiety.

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O2/c21-14-4-2-13(3-5-14)18-8-9-19(27)26(25-18)11-1-10-24-20(28)16-7-6-15(22)12-17(16)23/h2-9,12H,1,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDCQZHXUZJHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using propyl halides in the presence of a base.

    Formation of the Difluorobenzamide Moiety: The final step involves the coupling of the difluorobenzamide group to the intermediate compound, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like DMF or DMSO.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide and related pyridazinone derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
This compound (Target Compound) C₂₀H₁₅ClF₂N₃O₂ (est.) ~418.8 (est.) 4-chlorophenyl, 2,4-difluorobenzamide Enhanced metabolic stability due to fluorine atoms; potential for dual halogen interactions in target binding.
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide C₂₃H₁₈ClN₃O₄ 435.9 Chromene-3-carboxamide Increased lipophilicity and π-π stacking potential from the chromene ring; possible improved membrane permeability.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide C₁₆H₁₉N₃O₂ 285.34 o-tolyl acetamide, no 4-chlorophenyl Reduced steric bulk may enhance solubility but decrease target specificity; simpler structure lowers synthetic complexity.

Key Observations:

Substituent Effects: The target compound’s 2,4-difluorobenzamide group introduces electron-withdrawing fluorine atoms, which may improve metabolic stability compared to the chromene-carboxamide derivative in or the acetamide in . Fluorine’s electronegativity could also enhance binding to polar residues in enzymatic pockets. The chromene derivative has a fused aromatic system (chromene), which likely increases lipophilicity and may influence off-target interactions. Its larger molecular weight (435.9 vs. ~418.8) could reduce bioavailability. However, its lower molecular weight (285.34) suggests better solubility and absorption.

Synthetic Accessibility: The target compound and the chromene derivative require multi-step syntheses due to their complex substituents. In contrast, the o-tolyl acetamide has a simpler structure, likely synthesized via direct coupling of the pyridazinone-propylamine with o-tolyl acetic acid.

Therapeutic Potential: Pyridazinone derivatives are known for anti-inflammatory, anticancer, and antimicrobial activities. The 4-chlorophenyl and fluorine substitutions in the target compound suggest optimization for kinase inhibition (e.g., p38 MAPK or JAK kinases), where halogen atoms often occupy hydrophobic pockets .

Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide is a complex organic compound with potential biological activity. Its structure includes a pyridazinone core and a 4-chlorophenyl group, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18ClF2N3O
  • Molecular Weight : 377.83 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : The initial step includes cyclization reactions involving hydrazine derivatives and diketones.
  • Electrophilic Substitution : The 4-chlorophenyl group is introduced through electrophilic aromatic substitution.
  • Alkylation : The final step involves the alkylation of the pyridazinone core with a propyl chain followed by the introduction of the difluorobenzamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 4-chlorophenyl group have shown promising antifungal activity against various pathogenic strains, including Mycobacterium tuberculosis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A related study on triazole derivatives demonstrated selective cytotoxicity against melanoma cells, indicating that compounds with similar scaffolds may inhibit cancer cell proliferation .

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : The presence of the pyridazinone core allows for interactions with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator at various receptor sites, influencing signaling pathways associated with cell growth and apoptosis.

Case Studies

StudyFindings
Synthesis and Biological Evaluation Identified antifungal and antitubercular activity in related compounds.
Cytotoxic Effects on Melanoma Cells Showed selective cytotoxicity and induced cell cycle arrest in cancer cells.

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